molecular formula C18H21BFNO4 B7957832 5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957832
M. Wt: 345.2 g/mol
InChI Key: ZSHNDEXBHBAWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a furan ring, and a dioxaborolane group attached to a benzamide core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and materials science.

Properties

IUPAC Name

5-fluoro-N-(furan-2-ylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO4/c1-17(2)18(3,4)25-19(24-17)15-8-7-12(20)10-14(15)16(22)21-11-13-6-5-9-23-13/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNDEXBHBAWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the fluorine atom through electrophilic fluorination. The furan ring is then attached via a nucleophilic substitution reaction. Finally, the dioxaborolane group is introduced using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the benzamide core produces the corresponding amine.

Scientific Research Applications

5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and furan ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the furan ring, which may affect its biological activity.

    N-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Does not contain the fluorine atom, potentially altering its chemical reactivity.

    5-Fluoro-n-(furan-2-ylmethyl)benzamide: Missing the dioxaborolane group, which could impact its interaction with biomolecules.

Uniqueness

The presence of all three functional groups (fluorine atom, furan ring, and dioxaborolane group) in 5-Fluoro-n-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide makes it unique compared to similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.